![molecular formula C12H15ClFNO2 B12502554 2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502554.png)
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a suitable fluorinated benzyl halide reacts with the pyrrolidine derivative.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated benzyl derivatives and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride: A stereoisomer with different biological activity.
(2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
(2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
Uniqueness
The uniqueness of (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride lies in its specific stereochemistry and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, also known as (2R)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a 2-fluorobenzyl group and a carboxylic acid functional group, suggests potential biological activities, particularly in neuropharmacology and enzyme inhibition.
- Molecular Formula : C₁₂H₁₅ClFNO₂
- Molar Mass : Approximately 259.71 g/mol
The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitter modulators, which suggests potential interactions with various receptors in the central nervous system. Preliminary studies indicate that it may exhibit significant effects on enzyme inhibition and receptor binding, although detailed mechanisms remain to be fully elucidated.
Biological Activity Overview
Research has highlighted several key areas of biological activity for this compound:
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in treating neurological disorders.
- Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes involved in neurotransmission, although further research is required to confirm these findings and understand the implications for therapeutic use.
- Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various biological targets, which are crucial for determining its therapeutic viability.
Comparative Analysis with Similar Compounds
The following table summarizes the properties of structurally similar compounds and their biological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2S)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | C₁₂H₁₅ClFNO₂ | A stereoisomer with different biological activity |
(2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | C₁₂H₁₅ClClNO₂ | Similar structure but with a chlorophenyl group |
(R)-1-(4-fluorobenzyl)pyrrolidine | C₁₁H₁₄FN | Lacks carboxylic acid functionality; potential analgesic effects |
(R)-4-(4-nitrobenzyl)-L-proline hydrochloride | C₁₁H₁₂ClN₃O₂ | Nitro group substitution on benzyl; explored for anti-inflammatory properties |
Neuropharmacological Studies
A study focusing on the neuropharmacological effects of this compound showed promising results in modulating neurotransmitter release in vitro. The compound was tested against various receptor types, indicating potential anxiolytic effects.
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound could inhibit specific enzymes linked to neurodegenerative diseases. The IC50 values obtained from these studies suggest a moderate level of potency compared to established inhibitors.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZTWNHRSHWUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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